2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole
Description
Synthesis Analysis
A related compound, Miconazole, which is an analogue of the given compound, has been synthesized in a study . The synthesis involved several steps, including the use of solvents like ethanol and methanol, and reagents like sodium borohydride (NaBH) and aluminum chloride (AlCl3). The yield varied depending on the solvent used .
Scientific Research Applications
Antioxidant Capacity Assay Applications
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole has been indirectly related to studies on antioxidant capacity, particularly in the context of ABTS/PP decolorization assays. This assay, used for determining the antioxidant capacity of compounds, suggests a broader application of related structures in understanding antioxidant mechanisms and applications in various fields, including food science and pharmacology (Ilyasov et al., 2020).
Environmental Impact Studies
Research on chlorophenols, which share structural similarities with this compound, highlights their environmental impact, particularly in the context of municipal solid waste incineration. Such studies shed light on the degradation pathways and environmental behavior of related compounds, suggesting potential research applications in environmental science and pollution management (Peng et al., 2016).
Antimicrobial Activities
The imidazole ring, a core structure of this compound, is known for its antimicrobial properties. Literature reviews have focused on the antimicrobial activities of imidazole and its derivatives, including potential applications in developing new antimicrobial agents that could address microbial resistance issues. Such applications are crucial in pharmaceutical research, pesticide development, and healthcare products (American Journal of IT and Applied Sciences Research, 2022).
Toxicity and Biodegradation Studies
The compound's structural relatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their toxicity and biodegradation. This research area is vital for understanding the environmental fate of such compounds, their potential impact on human health, and strategies for mitigating their presence in the environment. These studies also offer insights into the broader implications of using such chemicals in agriculture and their eventual breakdown in natural ecosystems (Zuanazzi et al., 2020).
Antitumor Activity
Research into imidazole derivatives has shown that some exhibit promising antitumor activities. This area represents a significant application of this compound-related structures in developing new anticancer drugs. Studies focus on various derivatives' mechanisms of action, highlighting the potential for novel therapeutic strategies against cancer (Iradyan et al., 2009).
Properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-9-3-1-8(10(13)7-9)2-4-11-14-5-6-15-11/h1-7H,(H,14,15)/b4-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOXIKBUBLDHT-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323949 | |
Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
213179-56-7 | |
Record name | 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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